![molecular formula C18H15NO3S B2486520 N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 933022-95-8](/img/structure/B2486520.png)
N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide often involves condensation reactions and the use of reagents to introduce specific functional groups. For instance, the synthesis of N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide highlights a similar synthetic route involving ethyl acetoacetate and phenetidine to yield compounds with an ethoxyphenyl group, indicative of methods that could be applied to synthesize the target compound (Detert, Bachon, & Schollmeyer, 2018).
Molecular Structure Analysis
The molecular structure of similar compounds demonstrates significant interactions and conformations. For example, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives exhibit an anti-rotamer conformation about the C-N bond, suggesting how electronic effects influence the molecular conformation of related compounds (Reis et al., 2013).
Chemical Reactions and Properties
Compounds structurally related to the target molecule undergo various chemical reactions, highlighting their reactivity. For example, chromone-3-carboxamides react with cyanothioacetamide to form 5-oxo-2-thioxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitriles, showcasing the versatility and reactivity of the chromone backbone in facilitating nucleophilic addition reactions (Kornev, Tishin, & Sosnovskikh, 2019).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for understanding the behavior of chemical compounds. While specific data for N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is not provided, the analysis of related compounds can offer insights into its physical characteristics, including stability and solubility patterns.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the applications and handling of the compound. The synthesis and reactivity of related compounds, such as N-ethoxycarbonylpyrene- and perylene thioamides, provide a window into the chemical behavior of N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide. These studies reveal how substituents affect the electronic structure and reactivity of the core structure (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Scientific Research Applications
Synthesis and Structural Analysis
Research demonstrates the synthesis and structural analysis of compounds with similar frameworks, including their potential in forming hydrogen bonds and exhibiting specific conformational properties. For instance, the study of oxamide derivatives revealed their stabilization by intramolecular hydrogen bonding, contributing to their planar conformation and potential applications in material science or pharmaceuticals (Martínez-Martínez et al., 1998). Similarly, investigations into chromone-3-carboxamides have shown their reactivity, forming various compounds through reactions with cyanothioacetamide, indicating their versatility in chemical synthesis (Kornev, Tishin, & Sosnovskikh, 2019).
Photophysical Properties
Studies on thioamide derivatives, such as N-ethoxycarbonylpyrene and perylene thioamides, have elucidated their potential in the development of fluorescent dyes, demonstrating a wide range of fluorescence emission. This research opens avenues for the application of these compounds in imaging and sensing technologies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Biological Activity
The exploration of carboxamide derivatives extends into biological activities, where certain compounds have shown promising antimicrobial and antimycobacterial properties. For instance, N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have exhibited significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting their potential as antibacterial agents (Goněc et al., 2015).
Material Science Applications
The design and synthesis of organogels based on perylenetetracarboxylic diimides, which form fluorescent gels, suggest the utility of these compounds in creating novel materials with potential applications in organic electronics and photonics (Wu et al., 2011).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The compound’s metabolism and excretion pathways are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide. Specific details about how these factors influence the compound’s action are currently unknown .
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-oxoisothiochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-11H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFFMVDGGGLROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide |
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